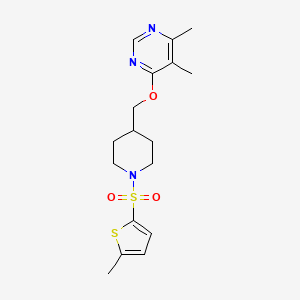

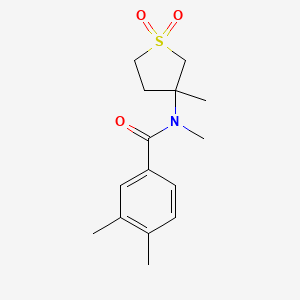

![molecular formula C15H13FO3S B2390750 2-[(2-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)ethanone CAS No. 1326894-41-0](/img/structure/B2390750.png)

2-[(2-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)ethanone, also known as FSME, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the family of sulfones and is known for its unique properties that make it an ideal candidate for various research purposes.

Scientific Research Applications

Nucleophilic Fluoroalkylation : A study demonstrated the successful nucleophilic fluoroalkylation of alpha,beta-enones, arynes, and activated alkynes with fluorinated sulfones. This research highlights the role of fluorine-bearing carbanions in nucleophilic fluoroalkylation reactions, which are crucial for the success of these reactions (Ni, Zhang, & Hu, 2008).

Automated Synthesis for Tumor Imaging : Another study describes a fully automated preparation of S-(2-[(18)F]fluoroethyl)-L-methionine (FEMET), an amino acid tracer for tumor imaging with positron emission tomography. This involves direct nucleophilic fluorination reaction of [(18)F]fluoride with 1,2-di(4-methylphenylsulfonyloxy)ethane (Tang et al., 2003).

Molecular Structure Analysis : A study on 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone provided insights into its molecular structure, revealing the planar nature of the compound and its hydrogen bonding interactions (Abdel‐Aziz, Ghabbour, Chantrapromma, & Fun, 2012).

Biocompatible Polymer Synthesis : Research on N-Methyl bis[(nonafluorobutane)sulfonyl]imide (Nf2NMe) explored its use as an initiator for polymerization of 2-oxazolines. The study investigated the biocompatibility of hybridized poly(2-oxazoline)s with bioactive glass for potential medical applications (Hayashi & Takasu, 2015).

Cyclization Reactions in Organic Synthesis : Another research focused on the cyclization reactions of 2‐(2‐chloro‐4‐nitrophenylsulfonyl)‐1‐(2‐thienyl)ethanone. This study contributes to the field of organic synthesis, providing insights into tandem alkylation-cyclization processes (Fan, Cao, Xu, & Zhang, 1998).

Proton Exchange Membranes Development : Research into poly(arylene ether)s with pendant sulfonic acid groups aimed at developing proton exchange membranes for fuel cell applications. These membranes displayed high ion exchange capacities and proton conductivities (Kim, Robertson, Kim, & Guiver, 2009).

Electrolytes for Energy Applications : A study on guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes highlighted their potential in energy applications. The process involved an activated fluorophenyl-amine reaction, demonstrating precise control over cation functionality (Kim, Labouriau, Guiver, & Kim, 2011).

properties

IUPAC Name |

2-(2-fluorophenyl)sulfonyl-1-(4-methylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3S/c1-11-6-8-12(9-7-11)14(17)10-20(18,19)15-5-3-2-4-13(15)16/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLGZXBOAQPPEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(4-Chloro-3-nitrophenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2390668.png)

![4,6-dichloro-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2390669.png)

![4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2390670.png)

![methyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2390671.png)

![[4-(1-Azepanyl)butyl]amine dihydrochloride](/img/structure/B2390676.png)

![3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2390689.png)